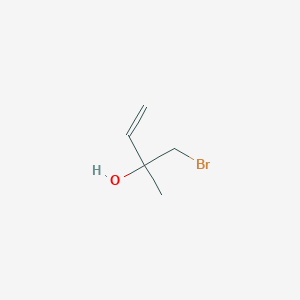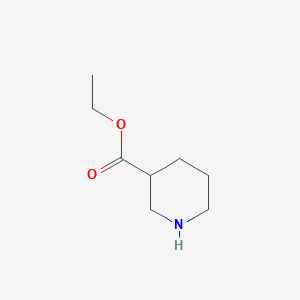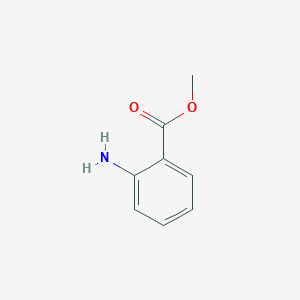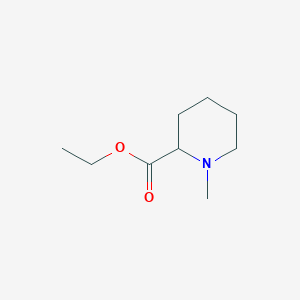
1-メチルピペコリン酸エチル
説明
Ethyl 1-methylpiperidine-2-carboxylate, also known as Ethyl 1-methylpiperidine-2-carboxylate, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 1-methylpiperidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 1-methylpiperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-methylpiperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
カンナビノイド受容体アゴニスト
この化合物は、CB₁カンナビノイド受容体アゴニストとして作用するインドール類縁体の合成において重要な役割を果たします。これらの受容体はエンドカンナビノイド系の一部であり、痛み、気分、食欲、その他の生理学的プロセスを調節する役割を担っています。 1-メチルピペコリン酸エチル由来の化合物は、カンナビノイドベースの治療法に用途がある可能性があります .
農薬と害虫駆除
あまり研究されていませんが、1-メチルピペコリン酸エチル誘導体は、農薬に用途が見いだせる可能性があります。研究者は、それらを殺虫剤、除草剤、または殺菌剤としての可能性について調査しています。側鎖や官能基を修飾することで、科学者たちは環境への影響を最小限に抑えながら、それらの効力を高めることを目指しています。
要約すると、1-メチルピペコリン酸エチルの汎用性と合成上の有用性は、さまざまな科学分野で貴重な化合物となっています。 その用途は、創薬から農薬研究まで広がり、さらなる調査のためのエキサイティングな道筋を提供しています . ご不明な点や詳細な情報が必要な場合は、お気軽にお問い合わせください!
作用機序
Target of Action
This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are known to interact with a variety of biological targets, but the specific targets of Ethyl 1-methylpipecolinate remain to be identified.
Mode of Action
It is known that ethyl 1-methylpipecolinate is used in the synthesis of indole analogues as cb1 cannabinoid receptor agonists
Biochemical Pathways
If the compound does indeed act as a cb1 receptor agonist, it could potentially affect endocannabinoid signaling pathways . The endocannabinoid system plays a role in a variety of physiological processes, including pain sensation, mood, and memory.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be 2.34 (iLOGP), 1.43 (XLOGP3), 0.65 (WLOGP), 1.0 (MLOGP), and 1.12 (SILICOS-IT), with a consensus Log Po/w of 1.31
Result of Action
If the compound does indeed act as a CB1 receptor agonist, it could potentially have effects similar to other CB1 agonists, such as pain relief, mood elevation, and increased appetite .
Action Environment
It is known that the compound has a boiling point of 92-96 °c at 11 mmhg and a density of 0975 g/mL at 25 °C
特性
IUPAC Name |
ethyl 1-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICBNHLULHJETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-18-5 | |
| Record name | Ethyl 1-methyl-2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway for the thermal decomposition of Ethyl 1-methylpipecolinate in the gas phase?
A1: The thermal decomposition of Ethyl 1-methylpipecolinate in the gas phase proceeds through a two-step elimination mechanism [, ]. First, a six-membered cyclic transition state forms, leading to the elimination of ethylene and the formation of 1-methylpipecolic acid. This initial step is the rate-determining step. The second step involves a rapid decarboxylation of 1-methylpipecolic acid via a five-membered cyclic transition state, yielding 1-methylpiperidine and carbon dioxide [, ].
Q2: How does the decomposition rate of Ethyl 1-methylpipecolinate compare to that of picolinic acid, a key intermediate in its decomposition pathway?
A2: Picolinic acid, formed during the decomposition of Ethyl 1-methylpipecolinate, exhibits a significantly faster decomposition rate compared to the parent ester []. This difference highlights the rapid decarboxylation process characteristic of α-amino or α-nitrogen substituted carboxylic acids [].
Q3: What computational chemistry methods were used to study the decomposition of Ethyl 1-methylpipecolinate, and what key insights were gained?
A3: The thermal decomposition of Ethyl 1-methylpipecolinate was investigated using ab initio calculations at the MP2/6-31G(d) and MP2/6-311+G(2d,p) levels of theory []. These calculations allowed researchers to characterize the transition states involved in the elimination reaction and determine their energy barriers. The calculations revealed that the transition states exhibit an intermediate character between reactants and products, suggesting a concerted and slightly asynchronous mechanism []. Furthermore, the calculations demonstrated that bond-breaking processes are more advanced than bond-forming processes in the transition state, indicating bond deficiency [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


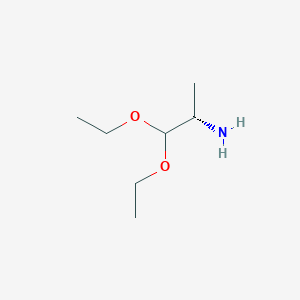

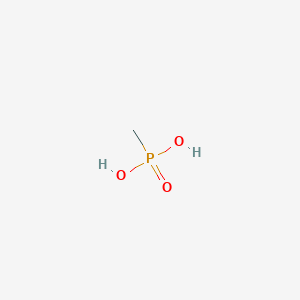
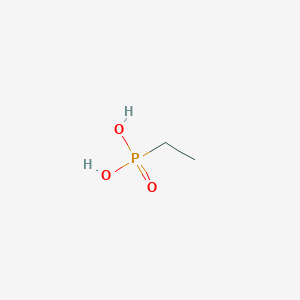

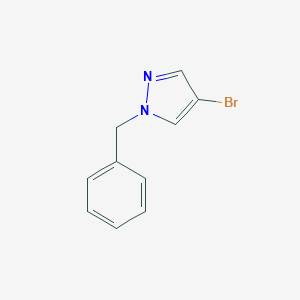
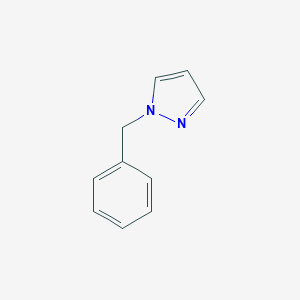
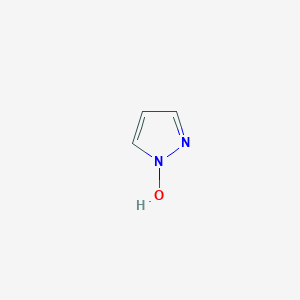

![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)
